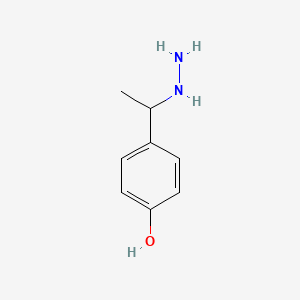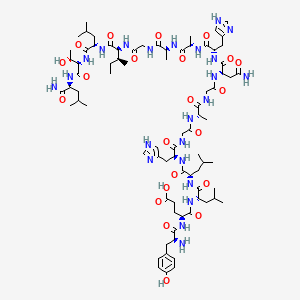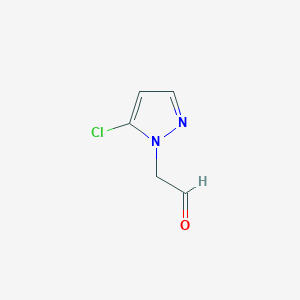
1-(4,5-Dihydro-1H-imidazol-2-yl)imidazolidin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Dihydro-1H-imidazol-2-yl)imidazolidin-2-one hydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs and other applications .
Méthodes De Préparation
The synthesis of 1-(4,5-Dihydro-1H-imidazol-2-yl)imidazolidin-2-one hydrochloride involves several steps. One common method includes the reaction of 2-chloro-4,5-dihydro-1H-imidazole with appropriate reagents to form the desired product. The reaction conditions typically involve the use of solvents such as methanol or acetonitrile, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
1-(4,5-Dihydro-1H-imidazol-2-yl)imidazolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or molecular oxygen to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone derivatives, while reduction can produce dihydroimidazole compounds .
Applications De Recherche Scientifique
1-(4,5-Dihydro-1H-imidazol-2-yl)imidazolidin-2-one hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(4,5-Dihydro-1H-imidazol-2-yl)imidazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes in pathogens. Additionally, it can modulate signaling pathways related to inflammation and cell proliferation, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(4,5-Dihydro-1H-imidazol-2-yl)imidazolidin-2-one hydrochloride can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent with a similar imidazole core structure.
Metronidazole: An antibacterial and antiprotozoal agent.
Omeprazole: An antiulcer drug that inhibits gastric acid secretion.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other imidazole derivatives .
Propriétés
Numéro CAS |
149985-62-6 |
|---|---|
Formule moléculaire |
C6H11ClN4O |
Poids moléculaire |
190.63 g/mol |
Nom IUPAC |
1-(4,5-dihydro-1H-imidazol-2-yl)imidazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C6H10N4O.ClH/c11-6-9-3-4-10(6)5-7-1-2-8-5;/h1-4H2,(H,7,8)(H,9,11);1H |
Clé InChI |
YZFRDBBYQYFRLA-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)N2CCNC2=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(Z)-2-[2-fluoro-6-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B12440132.png)



![[4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate](/img/structure/B12440153.png)
